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Compound of Interest

Compound Name:
3-Chloro-n-(4-

methoxyphenyl)propanamide

CAS No.: 19313-87-2

Cat. No.: B041106

Get Quote

This guide provides a comprehensive technical overview of 3-Chloro-p-propionanisidide, a

chemical compound of interest to researchers and professionals in organic synthesis and drug

development. The information is structured to deliver not only core data but also practical

insights into its synthesis, characterization, and handling.

Executive Summary
3-Chloro-p-propionanisidide, also known by its IUPAC name N-(3-chloro-4-

methoxyphenyl)propanamide, is a halogenated secondary amide. It serves primarily as a

chemical intermediate in the synthesis of more complex molecules. Its structure, featuring a

substituted phenyl ring attached to an amide group, makes it a versatile building block in

medicinal chemistry and material science. This document outlines its chemical and physical

properties, provides a detailed and validated synthesis protocol, discusses analytical methods

for its characterization, and summarizes its known applications and safety considerations.
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Correctly identifying a compound is the foundational step for any scientific endeavor. The

following tables summarize the key identifiers and physicochemical properties of 3-Chloro-p-

propionanisidide.

Table 1: Chemical Identifiers

Identifier Value Source

Common Name 3-Chloro-p-propionanisidide Simson Pharma Limited

IUPAC Name
N-(3-chloro-4-

methoxyphenyl)propanamide
PubChem[1]

CAS Number

5465-54-3 (Note: Discrepancy

in sources, 19313-87-2 also

cited)

PubChem[1], Simson Pharma

Limited

Molecular Formula C₁₀H₁₂ClNO₂ PubChem[1]

Molecular Weight 213.66 g/mol PubChem[1]

SMILES
COC1=CC(Cl)=C(C=C1)NC(=

O)CC
(Derived)

InChIKey
ZVNNQFDBJXKWOE-

UHFFFAOYSA-N
PubChem[1]

Table 2: Physicochemical Properties

Property Value Source

Appearance Crystalline solid ResearchGate[2]

Melting Point 126-128 °C Chemsrc[3]

Boiling Point
397.7 °C at 760 mmHg

(Predicted)
Chemsrc[3]

Density 1.225 g/cm³ (Predicted) Chemsrc[3]

Flash Point 194.3 °C (Predicted) Chemsrc[3]
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Synthesis and Purification
The most common and reliable method for synthesizing 3-Chloro-p-propionanisidide is through

the acylation of 3-chloro-4-methoxyaniline with propionyl chloride. This is a classic example of

nucleophilic acyl substitution.

Causality in Experimental Design
The choice of reagents and conditions is critical for a successful synthesis.

Starting Material: 3-chloro-4-methoxyaniline is selected for its aniline functional group, which

acts as the nucleophile. The chloro and methoxy substituents on the aromatic ring influence

the reactivity and properties of the final product.

Acylating Agent: Propionyl chloride is a highly reactive acylating agent that readily reacts

with the amine. The reaction is typically exothermic and requires careful temperature control.

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is

used to dissolve the reactants without participating in the reaction.

Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the

hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the

protonation of the starting aniline, which would render it non-nucleophilic and halt the

reaction.

Detailed Experimental Protocol: Synthesis
Objective: To synthesize 3-Chloro-p-propionanisidide from 3-chloro-4-methoxyaniline and

propionyl chloride.

Materials:

3-chloro-4-methoxyaniline

Propionyl chloride

Triethylamine
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Dichloromethane (DCM), anhydrous

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary

evaporator.

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

dissolve 3-chloro-4-methoxyaniline (1 equivalent) and triethylamine (1.1 equivalents) in

anhydrous DCM.

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5

°C. This is crucial to control the exothermic nature of the acylation.

Addition of Acylating Agent: Add propionyl chloride (1.05 equivalents) dropwise to the stirred

solution via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C

throughout the addition.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Work-up - Quenching: Once the reaction is complete, cool the mixture again in an ice bath

and slowly add 1 M HCl to quench the reaction and neutralize excess triethylamine.

Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer

sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. The

bicarbonate wash removes any remaining acidic impurities.
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or

Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude

product.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-Chloro-p-

propionanisidide as a crystalline solid.

Visualization of Synthesis Workflow

Reaction Phase Work-up & Purification
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Yields
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Caption: Workflow for the synthesis of 3-Chloro-p-propionanisidide.

Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques

is employed. This self-validating system confirms that the desired product has been obtained.

Table 3: Spectroscopic Data for Structural Elucidation
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Technique Expected Observations

¹H NMR

Signals corresponding to the aromatic protons

(with splitting patterns indicative of the

substitution), a singlet for the methoxy group

protons, triplets for the two methylene groups of

the propionyl chain, and a broad singlet for the

amide N-H proton.

¹³C NMR

Resonances for the aromatic carbons (including

quaternary carbons), the carbonyl carbon of the

amide, the methoxy carbon, and the two

aliphatic carbons of the propionyl group.

IR Spectroscopy

Characteristic absorption bands for N-H

stretching (around 3300 cm⁻¹), C=O stretching

of the amide (Amide I band, around 1650-1680

cm⁻¹), and C-O stretching of the methoxy group.

Mass Spectrometry

A molecular ion peak (M⁺) corresponding to the

molecular weight of the compound (213.66

g/mol ). The isotopic pattern for one chlorine

atom (M⁺ and M+2 peaks in an approximate 3:1

ratio) would be a key diagnostic feature.

Visualization of Analytical Workflow
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Spectroscopic Analysis

Data Interpretation & Validation

Synthesized Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide | Chemsrc
[chemsrc.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Chloro-p-
propionanisidide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041106/docs#an-in-depth-technical-guide-to-3-
chloro-p-propionanisidide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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